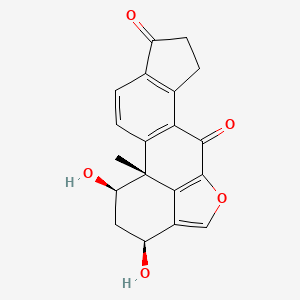

Demethoxyviridiol

Description

This compound has been reported in Hypoxylon hinnuleum with data available.

Properties

IUPAC Name |

(1R,16S,18R)-16,18-dihydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,13-14,21-22H,3,5-6H2,1H3/t13-,14+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSCBUARECIOCW-KSMMKXTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H](C[C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972058 | |

| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56617-66-4 | |

| Record name | Demethoxyviridiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHOXYVIRIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK38ZDT69B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Demethoxyviridiol discovery and isolation from Nodulisporium hinnuleum

An In-depth Technical Guide on the Discovery, Isolation, and Biological Activity of a Potent PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of demethoxyviridiol, a furanosteroid fungal metabolite produced by Nodulisporium hinnuleum. It details the initial discovery and isolation of this compound, provides in-depth experimental protocols for its production and extraction from fungal culture, and explores its biological significance as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

Discovery and Initial Characterization

This compound, along with its precursor demethoxyviridin, was first reported as a new fungal metabolite in 1975.[1][2] The initial isolation was from an unidentified fungal species, with the structures of both compounds elucidated through spectroscopic analysis and confirmed by X-ray crystallography.[1][2] Subsequent research identified the fungus Nodulisporium hinnuleum, specifically the strain ATCC 36102, as a producer of this compound.[3][4][5] While processing fermentation extracts of this strain for the related compound demethoxyviridin, researchers noted the presence of several other secondary metabolites, including this compound.[3][4][5]

Experimental Protocols

The following methodologies are based on the successful cultivation of Nodulisporium hinnuleum (ATCC 36102) for the production and isolation of its secondary metabolites, including this compound.[3]

Fungal Culture and Fermentation

A two-stage seed culture protocol is utilized to generate sufficient biomass for production.

-

Seed Culture Preparation:

-

A seed culture of Nodulisporium hinnuleum Smith (ATCC 36102) is initiated from frozen vegetative mycelia.

-

The mycelia are plated on Bennet's Agar (Yeast extract 1.0 g/L, Beef extract 1.0 g/L, NZ Amine Type A 2 g/L, Glucose 10 g/L, Agar 20 g/L, in distilled water, pH 7.3) and incubated for 7 days to ensure culture purity.[3]

-

Two 1mm squares of fungal growth are transferred to 10 mL of seed medium (Dextrose 10.0 g/L, Yeast Extract 5.0 g/L, Agar 0.4 g/L, Soluble Starch 20.0 g/L, Calcium Carbonate 1.0 g/L, NZ Amine Type A 5.0 g/L, pH 6.5).[3]

-

The first stage seed culture is grown for 3 days at 22°C with shaking at 200 rpm.[3]

-

The entire first stage seed is then used to inoculate a 250 mL Erlenmeyer flask containing 40 mL of the same seed medium.[3]

-

The second stage culture is grown for an additional 4 days under the same conditions.[3]

-

-

Production Fermentation:

Extraction and Isolation of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fungal biomass.

-

Harvesting and Initial Extraction:

-

The whole fermentation broth is harvested and centrifuged at 3000 rpm for 20 minutes to separate the mycelial pellet from the supernatant.[3]

-

The supernatant is discarded, and the wet pellet is collected and freeze-dried.[3]

-

The dry pellet is slurried with 400 mL of dichloromethane (CH2Cl2), filtered, and the filtrate is concentrated. This initial extract is rich in triglycerides and demethoxyviridin.[3]

-

A subsequent extraction of the pellet with acetone yields a brown residue after concentration, which contains a mixture of other secondary metabolites, including this compound.[3]

-

-

Chromatographic Purification:

-

The acetone extract is subjected to open silica gel column chromatography. The column is developed with a step gradient of acetone in dichloromethane, starting from 2% and increasing to 100%, followed by a final wash with 100% methanol.[3]

-

Fractions are collected and analyzed by LC-MS to identify those containing this compound.[3]

-

Further purification of the this compound-containing fractions is achieved using Sephadex LH-20 chromatography with methanol as the eluent.[3]

-

Quantitative Data

While the primary focus of the cited literature was the isolation of other novel compounds, it was established that this compound is a notable secondary metabolite of Nodulisporium hinnuleum ATCC 36102.[3] Specific yield data for this compound from this particular strain is not extensively reported in the available literature. However, the described extraction and isolation procedures provide a robust framework for obtaining the pure compound for further study.

Table 1: Summary of Compounds from Nodulisporium hinnuleum ATCC 36102 Fermentation

| Compound Class | Specific Metabolites | Reference |

| Furanosteroids | Demethoxyviridin, This compound | [3] |

| Binaphthyls | Hinnulin A, Hinnulin B, Hinnulin C, Hinnulin D | [3] |

| Naphthoquinones | Hinnuliquinone | [3] |

Biological Activity and Signaling Pathway

This compound is recognized as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[6] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][6][7][8] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer.[2]

The inhibitory action of this compound on PI3K blocks the downstream signaling cascade, making it a compound of significant interest for therapeutic development.

Caption: PI3K Signaling Pathway Inhibition by this compound.

Conclusion

This compound, a secondary metabolite from the fungus Nodulisporium hinnuleum, represents a valuable natural product with significant therapeutic potential due to its potent inhibition of the PI3K signaling pathway. The detailed fermentation and isolation protocols provided in this guide offer a foundation for researchers to produce and further investigate this promising compound. Future studies focusing on optimizing the fermentation yield, elucidating the complete biosynthetic pathway, and exploring its efficacy in various disease models will be crucial for translating the potential of this compound into tangible therapeutic applications.

References

- 1. Demethoxyviridin and this compound: new fungal metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Elucidation of the Demethoxyviridiol Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biosynthetic pathway of demethoxyviridiol, a potent fungal-derived furanosteroid inhibitor of phosphatidylinositol 3-kinase (PI3K). The elucidation of this pathway has revealed a unique set of enzymatic reactions, including a novel pregnane side-chain cleavage mechanism, offering insights for synthetic biology and the development of new therapeutic agents.

Core Findings: The vid Biosynthetic Gene Cluster

The biosynthesis of this compound in the endolichenic fungus Nodulisporium sp. is governed by a 19-gene cluster, designated as the vid cluster (vidA to vidS).[1][2] Of these, 15 genes are directly involved in the structural assembly of this compound, including six cytochrome P450 monooxygenases (CYPs), which underscores the highly oxygenated nature of the final product.[1][2] The cluster also contains two transporter genes and two genes with homology to the Bet v1-like protein family.[2]

Table 1: Genes of the this compound (vid) Biosynthetic Cluster and Their Functions

| Gene | Proposed Function |

| vidA | Cytochrome P450 monooxygenase |

| vidB | Transporter |

| vidC | Bet v1-like protein |

| vidD | Cytochrome P450 monooxygenase |

| vidE | Cytochrome P450 monooxygenase |

| vidF | Flavin-dependent Baeyer-Villiger monooxygenase |

| vidG | Cytochrome P450 monooxygenase |

| vidH | Dehydrogenase |

| vidI | Bet v1-like protein |

| vidJ | 3-keto steroid reductase |

| vidK | Cytochrome P450 monooxygenase (C1β-hydroxylase) |

| vidL | Transporter |

| vidM | 3-keto steroid reductase |

| vidN | Hypothetical protein |

| vidO | Short-chain oxidoreductase |

| vidP | Esterase |

| vidQ | Dehydrogenase |

| vidR | Cytochrome P450 monooxygenase |

| vidS | Unknown |

The Biosynthetic Pathway: From Lanosterol to this compound

The biosynthetic journey to this compound commences with the common steroid precursor, lanosterol. Through a series of oxidative modifications catalyzed by the vid enzymes, the sterol scaffold is extensively tailored. A key and unusual feature of this pathway is the cleavage of the pregnane side chain, a critical step in the formation of the furanosteroid core. Unlike the single CYP-mediated process in mammals, this transformation in Nodulisporium sp. requires the concerted action of three distinct enzymes: a flavin-dependent Baeyer-Villiger monooxygenase (VidF), an esterase (VidP), and a dehydrogenase (VidH).[1][2] The final step in the biosynthesis of demethoxyviridin is a C1β hydroxylation catalyzed by the cytochrome P450 enzyme, VidK.[2] this compound is a 3-keto reduced derivative of demethoxyviridin.

References

Demethoxyviridiol: A Furanosteroid Inhibitor of PI3K Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyviridiol is a naturally occurring furanosteroid that has garnered significant interest within the scientific community due to its potent inhibitory activity against phosphatidylinositol 3-kinases (PI3Ks). As a member of the furanosteroid class of molecules, it possesses a unique and complex chemical architecture. This technical guide provides an in-depth overview of the chemical structure of this compound, its mechanism of action as a PI3K inhibitor, and relevant experimental protocols for its study. The information is tailored for researchers, scientists, and drug development professionals engaged in oncology, inflammation, and metabolic disorder research.

Chemical Structure and Properties

This compound is a fungal metabolite characterized by a pentacyclic furanosteroid core. Its systematic name is (1R,3S,11bR)-1,2,3,7,8,11b-hexahydro-1,3-dihydroxy-11b-methyl-cyclopenta[1][2]phenanthro[10,1-bc]furan-6,9-dione. The key structural features include a fused furan ring system, a steroidal backbone, and multiple stereocenters, contributing to its specific biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₅ | [3] |

| Molecular Weight | 324.33 g/mol | [3] |

| CAS Number | 56617-66-4 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF, and Ethanol |

Spectral Data

Detailed ¹H and ¹³C NMR spectral data for this compound are not widely published. However, the structural elucidation of such complex natural products typically relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with high-resolution mass spectrometry (HRMS). For researchers isolating or synthesizing this compound, a full suite of these NMR experiments is recommended for structural confirmation. General chemical shift ranges for similar furanosteroid scaffolds can be used as a preliminary guide for spectral interpretation.

Biological Activity: Inhibition of PI3K Signaling

The primary mechanism of action of this compound is the inhibition of the phosphatidylinositol 3-kinase (PI3K) family of enzymes. PI3Ks are crucial components of intracellular signaling pathways that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.

While specific IC₅₀ values for this compound against the different PI3K isoforms (α, β, γ, δ) are not available in publicly accessible literature, it is known to be a potent inhibitor of this enzyme class. For context, Table 2 provides IC₅₀ values for other known PI3K inhibitors to illustrate the range of potencies typically observed.

Table 2: IC₅₀ Values of Representative PI3K Inhibitors Against Different Isoforms

| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Reference |

| Wortmannin | 1-10 | 1-10 | 1-10 | 1-10 | |

| LY294002 | ~1,400 | ~1,400 | ~1,400 | ~1,400 | |

| Idelalisib (CAL-101) | 8,600 | 4,000 | 890 | 2.5 | [4] |

| Alpelisib (BYL719) | 5 | 1,156 | 250 | 290 | |

| Duvelisib (IPI-145) | - | - | 27 | 2.5 | [4] |

Note: The data in this table is for illustrative purposes to show the range and selectivity of different PI3K inhibitors. Specific data for this compound is needed for a direct comparison.

PI3K Signaling Pathway

This compound, as a PI3K inhibitor, is presumed to bind to the ATP-binding pocket of the p110 catalytic subunit of the PI3K enzyme. This competitive inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). The reduction in PIP₃ levels leads to the downstream inactivation of key signaling molecules such as Akt (Protein Kinase B) and mammalian target of rapamycin (mTOR), ultimately resulting in the inhibition of cell growth and proliferation, and the induction of apoptosis.

Experimental Protocols

PI3K Enzyme Inhibition Assay

Key Methodological Considerations:

-

Enzyme Source: Use purified, recombinant PI3K isoforms (α, β, γ, δ) to determine isoform selectivity.

-

Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP₂) is the natural substrate.

-

Detection: The production of PIP₃ can be quantified using various methods, including luminescence-based assays (detecting the amount of ADP produced), fluorescence polarization, or antibody-based detection (ELISA).

-

Controls: Include positive controls (enzyme activity without inhibitor) and negative controls (no enzyme) to ensure assay validity. A known PI3K inhibitor, such as Wortmannin or LY294002, should be used as a reference compound.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting software.

Synthesis

Conclusion

This compound represents a compelling molecular scaffold for the development of novel therapeutics targeting the PI3K signaling pathway. Its potent inhibitory activity, coupled with its unique furanosteroid structure, makes it a valuable tool for chemical biology research and a potential starting point for drug discovery programs. Further investigation is warranted to fully elucidate its isoform selectivity, in vivo efficacy, and pharmacokinetic properties. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to explore the therapeutic potential of this compound and related furanosteroids.

References

Mechanism of action of Demethoxyviridiol as a PI3K inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyviridiol is a mycotoxin that has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound as a PI3K inhibitor, based on available scientific literature and patent information. It is important to note that while this compound is cited as a PI3K inhibitor, much of the detailed experimental data comes from studies on the closely related compound, demethoxyviridin.

Mechanism of Action

This compound and its analogs are reported to inhibit PI3K by targeting its catalytic subunit, p110. The inhibitory action of the related compound, demethoxyviridin, has been shown to be potent, with activity in the low nanomolar range. This suggests that these compounds likely act as direct inhibitors of the kinase activity of PI3K. By inhibiting PI3K, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT, a key kinase that promotes cell survival and proliferation. The suppression of AKT phosphorylation is a hallmark of PI3K inhibition and leads to the downstream inhibition of the mTOR pathway and the activation of pro-apoptotic factors.

Quantitative Data

Direct quantitative data for the inhibitory activity of this compound against specific PI3K isoforms is limited in publicly available literature. However, data for the closely related compound, demethoxyviridin, and a stabilized derivative provide a strong indication of its potential potency. The available data is summarized in the table below.

| Compound | Target | IC50 (nM) | Notes |

| Demethoxyviridin | PI3 Kinase | Low nM | Described as a more potent inhibitor than Wortmannin, a well-known pan-PI3K inhibitor. Specific IC50 values are not readily available.[1] |

| SA-DmvC20-Gly | PI3 Kinase | 44 | A stabilized derivative of demethoxyviridin.[1] |

| Wortmannin (for reference) | PI3 Kinase | ~2-5 | A commonly used reference pan-PI3K inhibitor. |

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a primary target of this compound. Inhibition of PI3K by this compound disrupts this critical cell survival and growth pathway.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of purified PI3K and its inhibition by a test compound.

Materials:

-

Purified recombinant PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

ATP (with [γ-32P]ATP for radiometric detection or cold ATP for non-radiometric methods)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Phosphorimager or appropriate detection system for non-radiometric assays

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a reaction tube, combine the purified PI3K enzyme and the diluted this compound (or DMSO for control).

-

Initiate the kinase reaction by adding PIP2 and ATP (spiked with [γ-32P]ATP).

-

Incubate the reaction at room temperature for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1N HCl).

-

Extract the lipids using a chloroform/methanol mixture.

-

Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.

-

Visualize the radiolabeled PIP3 product using a phosphorimager and quantify the band intensity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Western Blot Assay for AKT Phosphorylation

This assay assesses the ability of this compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of its downstream target, AKT.

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Growth factor (e.g., insulin, EGF) to stimulate the PI3K pathway

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and anti-β-actin

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for several hours to reduce basal PI3K activity.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 nM insulin) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-AKT, total AKT, and β-actin.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

-

Normalize the phospho-AKT signal to total AKT and β-actin to determine the effect of this compound on AKT phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of a potential PI3K inhibitor like this compound.

Caption: A streamlined workflow for the evaluation of this compound as a PI3K inhibitor.

Conclusion

This compound has been identified as a PI3K inhibitor, likely acting on the p110 catalytic subunit. While direct and comprehensive data on its inhibitory profile are not extensively available, studies on the closely related compound demethoxyviridin suggest potent, nanomolar-range inhibition of PI3K. The provided experimental protocols offer a framework for the further characterization of this compound's mechanism of action and its potential as a therapeutic agent targeting the PI3K/AKT/mTOR pathway. Further research is warranted to fully elucidate its isoform selectivity, in vivo efficacy, and therapeutic potential.

References

Demethoxyviridiol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Demethoxyviridiol, a fungal metabolite recognized for its potent inhibitory effects on the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This document outlines its core molecular properties, details experimental protocols for assessing its bioactivity, and illustrates its mechanism of action through a diagram of the relevant signaling cascade.

Core Molecular Data

This compound, a member of the furanosteroid class of compounds, possesses the following molecular characteristics. This data is essential for accurate experimental design, including molar concentration calculations and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₉H₁₆O₅ | [1][2][3] |

| Molecular Weight | 324.3 g/mol | [1][3] |

| CAS Number | 56617-66-4 | [1][2] |

| Synonyms | Desmethoxyviridiol | [1] |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound's primary mechanism of action is the inhibition of phosphatidylinositol 3-kinase (PI3K).[1][2] PI3K is a critical enzyme in the PI3K/Akt/mTOR signaling pathway, an intracellular cascade that is fundamental to regulating cell cycle, proliferation, growth, and survival.[4][5] Dysregulation of this pathway is frequently implicated in various cancers, making its components, including PI3K, significant targets for therapeutic drug development.[4][6]

Upon activation by upstream signals such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane.[6][7] This recruitment leads to the phosphorylation and activation of Akt by upstream kinases like PDK1 and mTORC2.[6] Activated Akt then phosphorylates a multitude of downstream substrates, ultimately promoting cell growth and survival while inhibiting apoptosis (programmed cell death).[8]

By inhibiting PI3K, this compound prevents the production of PIP3, thereby blocking the activation of Akt and the subsequent downstream signaling events. This interruption of the PI3K/Akt/mTOR pathway can lead to decreased cell proliferation and survival.

Experimental Protocols

To assess the inhibitory effect of this compound on PI3K activity, both in vitro biochemical assays and cell-based assays can be employed. The following protocols provide a generalized framework that can be adapted to specific experimental needs.

In Vitro PI3K Activity Assay (Kinase Assay)

This type of assay directly measures the enzymatic activity of purified PI3K and its inhibition by this compound. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound on PI3K enzymatic activity.

Materials:

-

Purified recombinant PI3K enzyme (e.g., PI3Kα)

-

PI3K lipid substrate (e.g., PIP2)

-

This compound stock solution (in DMSO)

-

ATP solution

-

Kinase assay buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA, pH 7.5)

-

ADP-Glo™ Kinase Assay Kit (or similar detection system)

-

96-well or 384-well white assay plates

-

Microplate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed a level that affects enzyme activity (typically ≤0.5%).[9] Include a vehicle control (DMSO only).

-

Reaction Setup: To the wells of the assay plate, add the following in order:

-

Diluted this compound or vehicle control.

-

PI3K enzyme diluted in kinase assay buffer.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction: Add the PI3K lipid substrate and ATP solution to all wells to start the reaction. A typical ATP concentration is 25 µM.[10]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes) to allow for the enzymatic reaction to proceed.[9]

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[9][10]

-

Read the luminescence on a microplate reader. The luminescent signal is directly proportional to the amount of ADP formed and thus to the PI3K activity.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of PI3K activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cell-Based Western Blot Assay for Akt Phosphorylation

This assay assesses the ability of this compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of its downstream effector, Akt.

Objective: To determine if this compound inhibits the PI3K pathway in intact cells by measuring the reduction in Akt phosphorylation at Serine 473 (p-Akt Ser473).

Materials:

-

A relevant cancer cell line (e.g., SKOV3, LNCaP) cultured in appropriate media.[11][12]

-

This compound stock solution (in DMSO).

-

Growth factor for stimulation (e.g., Insulin-like Growth Factor-1, IGF-1).

-

Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, buffers, and electrophoresis equipment.

-

Western blot transfer system (membranes, buffers).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and an anti-loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free media for several hours to reduce basal pathway activity.

-

Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).

-

-

Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total Akt and the loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities. A dose-dependent decrease in the ratio of p-Akt to total Akt indicates inhibition of the PI3K pathway by this compound.

-

References

- 1. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]

- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.es [promega.es]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Demethoxyviridiol in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyviridiol is a fungal-derived furanosteroid that has garnered interest within the scientific community due to its potential biological activities. As a member of the viridin family of steroidal antibiotics, it shares a structural relationship with other bioactive compounds. This technical guide provides a comprehensive overview of the natural fungal sources of this compound, detailing quantitative data on its production, experimental protocols for its isolation and analysis, and an elucidation of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery and development.

Fungal Sources of this compound

This compound, and its corresponding 3-keto form, demethoxyviridin, are naturally produced by a select group of filamentous fungi. The primary documented fungal sources belong to the genera Nodulisporium and Apiospora.

Key Fungal Producers:

-

Nodulisporium species: Several species within this genus are known to produce this compound. Notably, Nodulisporium hinnuleum (strains ACC3199 and ACC24911) has been identified as a producer.[1] A symbiotic Nodulisporium sp. has also been the subject of research into the biosynthesis of the related compound, demethoxyviridin.

-

Apiospora camptospora: This species has also been reported as a natural source of both demethoxyviridin and this compound.[1]

Quantitative Analysis of Production

Precise quantitative data on the production titers of this compound in wild-type fungal strains remains limited in publicly available literature. However, studies on mutant strains of Nodulisporium sp. provide valuable insights into the potential productivity of these fungi. In a study where the biosynthetic pathway for demethoxyviridin and this compound was disrupted, the mutant strain ceased production of these compounds and instead accumulated other intermediates at measurable concentrations.

| Fungal Strain | Compound | Concentration (mg/L) |

| Nodulisporium sp. (ΔvidA-JN1001 mutant) | Compound 5 | 2.6[2][3] |

| Compound 6 | 3.4[2][3] | |

| Compound 7 | 2.1[2][3] |

Table 1: Production of biosynthetic intermediates in a mutant Nodulisporium sp. strain where demethoxyviridin and this compound synthesis is abolished. This data provides an indication of the metabolic flux through the pathway.

Experimental Protocols

Fungal Cultivation and Fermentation

The production of this compound can be achieved through submerged fermentation of the producing fungal strain.

Protocol for Nodulisporium hinnuleum Fermentation:

-

Seed Culture Preparation: Aseptically transfer a plug of a mature culture of Nodulisporium hinnuleum from an agar plate to a flask containing a suitable seed medium (e.g., Potato Dextrose Broth). Incubate at 25-28°C on a rotary shaker for 3-5 days to obtain a well-developed seed culture.

-

Production Culture: Inoculate a larger volume of production medium (e.g., a defined synthetic medium or a complex medium like Potato Dextrose Broth) with the seed culture. The production medium composition can be optimized to enhance the yield of this compound.

-

Fermentation: Incubate the production culture at 25-28°C with continuous agitation for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound over time.

Extraction and Isolation of this compound

The following protocol is a representative method for the extraction and isolation of this compound from a fungal fermentation broth.

Protocol:

-

Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extraction of Mycelium: The fungal mycelium can be extracted with an organic solvent such as ethyl acetate or acetone. This is typically done by soaking the mycelial mass in the solvent, followed by agitation and filtration. The extraction process may be repeated to ensure complete recovery of the compound.

-

Extraction of Culture Filtrate: The culture filtrate can also be extracted with a water-immiscible organic solvent like ethyl acetate. A liquid-liquid extraction is performed using a separatory funnel.

-

Concentration: The organic extracts from both the mycelium and the filtrate are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Preparative HPLC: Fractions containing this compound can be further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Suggested HPLC Method Parameters:

-

Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of fungal secondary metabolites.

-

Mobile Phase: A gradient elution is often preferred to achieve good separation of compounds in a complex extract. A typical mobile phase would consist of a mixture of water (often acidified with a small amount of formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point and can be optimized.

-

Detection: this compound possesses chromophores that allow for UV detection. The optimal wavelength for detection should be determined by acquiring the UV spectrum of the pure compound. A Diode Array Detector is particularly useful for this purpose.

-

Quantification: Quantification is achieved by creating a calibration curve using a purified and quantified standard of this compound. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to that of its precursor, demethoxyviridin. The pathway begins with the common steroid precursor, lanosterol. A series of enzymatic modifications, including oxidations, reductions, and ring formations, are catalyzed by a cluster of biosynthetic genes.

References

The Role of Viridiol in Ash Dieback Disease: A Technical Overview

An In-depth Examination of a Key Phytotoxin Produced by Hymenoscyphus fraxineus

Ash dieback, a devastating disease of European ash trees (Fraxinus excelsior), is caused by the invasive fungal pathogen Hymenoscyphus fraxineus. The fungus progressively damages the vascular tissues of the tree, leading to leaf loss, crown dieback, and ultimately, tree death[1]. A key factor in the pathogenicity of H. fraxineus is its production of secondary metabolites, with the phytotoxin viridiol being a significant contributor to the disease symptoms. This technical guide provides a comprehensive overview of the role of viridiol in ash dieback, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Viridiol: A Phytotoxic Secondary Metabolite

Hymenoscyphus fraxineus is known to produce a number of secondary metabolites, including viridin and its dihydro-derivative, viridiol[2]. While viridin exhibits strong antifungal properties, viridiol has been identified as having little antifungal activity but significant phytotoxic effects[2]. Research has demonstrated that viridiol is a key player in the development of necrotic lesions characteristic of ash dieback[2][3]. The genome of H. fraxineus contains a biosynthetic gene cluster responsible for the production of viridiol[3].

The phytotoxicity of viridiol has been demonstrated in studies where crude extracts from highly virulent strains of H. fraxineus caused more significant brown lesions on F. excelsior leaves compared to extracts from less virulent strains[4]. This suggests a correlation between the amount of phytotoxin produced and the severity of disease symptoms.

Quantitative Data on Viridiol Phytotoxicity

The phytotoxic effects of viridiol have been quantified in various studies. The following table summarizes key findings on the impact of viridiol and crude extracts from H. fraxineus on ash trees.

| Parameter Measured | Fungal Strain / Compound | Host Plant / Tissue | Result | Reference |

| Necrotic Lesion Area on Leaves | Crude extract from highly virulent H. fraxineus Strain 7 | Fraxinus excelsior leaves | 5.3% of leaf area necrotic | [4] |

| Necrotic Lesion Area on Leaves | Crude extract from low virulent H. fraxineus Strain 13 | Fraxinus excelsior leaves | 2.2% of leaf area necrotic | [4] |

| Necrosis on Shoots and Leaves | Viridiol solution (20 mg/dm³) | Two-year-old Fraxinus excelsior seedlings | Appearance of necrosis on treated shoots and leaves | [2] |

Experimental Protocols

The following sections detail the methodologies used in key experiments to assess the role of viridiol in ash dieback.

Protocol 1: Fermentation and Extraction of Secondary Metabolites from H. fraxineus

This protocol, adapted from a study on the phytotoxicity of H. fraxineus strains, describes the method for obtaining crude extracts containing viridiol for subsequent bioassays[4].

Objective: To extract secondary metabolites, including viridiol, from cultures of H. fraxineus.

Materials:

-

Cultures of H. fraxineus (e.g., high and low virulence strains)

-

Malt extract agar (20 g/L malt extract, 0.1 g/L yeast extract, 12 g/L agar)

-

Petri dishes (9 cm diameter)

-

Ethyl acetate

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Grow H. fraxineus strains on malt extract agar in Petri dishes.

-

Incubate the cultures for four weeks at 23°C in darkness.

-

After the incubation period, cut the agar cultures into small pieces.

-

Extract the culture pieces twice with ethyl acetate for 30 minutes each time on a magnetic stirrer.

-

Filter the ethyl acetate extracts to remove fungal mycelia and agar.

-

Remove the ethyl acetate from the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.

-

The resulting crude extract can then be used for analytical procedures (e.g., HPLC-UV-Vis-MS) to identify and quantify secondary metabolites like viridiol, and for phytotoxicity assays.

Protocol 2: Leaf Puncture Assay for Phytotoxicity Assessment

This bioassay is used to evaluate the phytotoxic effects of fungal extracts or purified compounds on host plant leaves[4].

Objective: To determine the phytotoxicity of H. fraxineus crude extracts on Fraxinus excelsior leaves.

Materials:

-

Healthy, young Fraxinus excelsior leaves

-

Crude extracts from H. fraxineus (as prepared in Protocol 1)

-

Solvent control (e.g., ethyl acetate, evaporated to dryness and redissolved)

-

Micropipette

-

Sterile needle or pin

-

Humid chamber (e.g., a sealed container with moist filter paper)

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Collect fresh, undamaged leaves from healthy F. excelsior saplings.

-

On the abaxial (lower) side of each leaf, create small wounds using a sterile needle.

-

Apply a small, defined volume (e.g., 10 µL) of the crude extract directly onto the wound.

-

As a control, apply the same volume of the solvent control to separate wounded leaves.

-

Place the treated leaves in a humid chamber to maintain moisture and incubate at room temperature under a light/dark cycle.

-

Monitor the leaves for the development of necrotic lesions around the application site over several days.

-

After a set incubation period (e.g., 72 hours), photograph the leaves.

-

Use image analysis software to quantify the area of the necrotic lesions as a percentage of the total leaf area.

-

Compare the lesion sizes caused by extracts from different fungal strains or with the control to assess relative phytotoxicity.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the role of viridiol in ash dieback.

Figure 1: Experimental workflow for the extraction of secondary metabolites from H. fraxineus and subsequent phytotoxicity assessment on F. excelsior leaves.

Figure 2: Simplified logical progression of ash dieback disease focusing on the role of viridiol in symptom development.

Conclusion

Viridiol, a phytotoxic secondary metabolite produced by Hymenoscyphus fraxineus, plays a crucial role in the pathogenesis of ash dieback. Its ability to induce necrosis in ash tissues contributes significantly to the characteristic symptoms of the disease. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the mechanisms of viridiol's phytotoxicity and for the development of potential disease management strategies. Understanding the molecular interactions between viridiol and Fraxinus excelsior is a critical area for future investigation, which may reveal novel targets for therapeutic intervention to protect vulnerable ash populations.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of Demethoxyviridiol, a mycotoxin first isolated from the fungus Nodulisporium hinnuleum. This document details the original experimental protocols for its isolation and structure elucidation, presents key quantitative data in a clear, tabular format, and visualizes the described experimental workflow.

Core Data Summary

The following tables summarize the key quantitative data reported in the primary literature describing the initial characterization of this compound.

| Physicochemical Properties | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₅ | [1] |

| Molecular Weight | 324.33 g/mol | [1] |

| Melting Point | 285-287 °C (decomposes) | [1] |

| Optical Rotation ([α]D²⁵) | +110° (c, 0.2 in CHCl₃) | [1] |

| Spectroscopic Data | Key Features | Reference |

| UV (EtOH) | λmax (ε): 242 (24,500), 280 (sh, 6,300), 290 (7,100), 335 nm (sh, 2,800) | [1] |

| IR (KBr) | νmax: 3450, 1730, 1680, 1620, 1590 cm⁻¹ | [1] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.18 (s, 3H), 2.0-3.0 (m, 4H), 3.90 (d, J=7Hz, 1H), 4.62 (t, J=7Hz, 1H), 5.70 (d, J=7Hz, 1H), 6.12 (s, 1H), 6.95 (d, J=8Hz, 1H), 7.45 (d, J=8Hz, 1H), 8.05 (s, 1H) | [1] |

| ¹³C NMR (CDCl₃) | Not available in the primary literature. | |

| Mass Spectrometry | m/e: 324 (M⁺), 306, 281, 265, 253, 237 | [1] |

| Biological Activity | Assay | Result | Reference |

| Acute Toxicity | Lethality in day-old cockerels | LD₅₀ = 4.2 mg/kg | [1] |

| Enzyme Inhibition | Phosphatidylinositol 3-kinase (PI3K) | Potent inhibitor | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the initial isolation and characterization of this compound as described in the primary literature.

Isolation of this compound

This compound was first isolated from the fungus Nodulisporium hinnuleum. The experimental workflow for its extraction and purification is outlined below.

Caption: Workflow for the isolation of this compound.

The process began with the cultivation of Nodulisporium hinnuleum on sterile, moist grain sorghum for a period of three weeks at room temperature. Following incubation, the fungal culture was dried and the mycelium was ground. The ground mycelium was then exhaustively extracted with chloroform. The resulting chloroform extract was concentrated under reduced pressure to yield a crude, dark amorphous solid.

This crude extract was subjected to silica gel column chromatography. The column was eluted with a gradient of benzene-acetone. Fractions were collected and monitored for the presence of the target compound. Those fractions containing this compound were combined and the solvent was evaporated. The final purification was achieved by crystallization of the residue from an acetone-hexane solvent system, yielding pure, crystalline this compound.[1]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis:

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy: The UV spectrum was recorded in ethanol, and the IR spectrum was obtained from a potassium bromide (KBr) pellet. These initial analyses provided information about the electronic transitions and functional groups present in the molecule.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectra were recorded in deuterochloroform (CDCl₃) to determine the number and types of protons and their connectivity within the molecule.[1]

-

Mass Spectrometry: Mass spectral data was collected to determine the molecular weight and fragmentation pattern of the compound, which aided in confirming the molecular formula.[1]

X-ray Crystallography: The definitive three-dimensional structure of this compound was established by single-crystal X-ray diffraction analysis. This technique provided the precise arrangement of atoms in the crystalline state, confirming the connectivity and stereochemistry of the molecule.[1]

Caption: Logical flow for the structure elucidation of this compound.

Biological Activity and Signaling Pathway

The initial characterization of this compound included an assessment of its acute toxicity. The median lethal dose (LD₅₀) was determined in day-old cockerels to be 4.2 mg/kg.[1]

Subsequent research has identified this compound as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).[2] The PI3K pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Inhibition of this pathway is a key area of interest in drug development, particularly for cancer therapies.

Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.

References

Methodological & Application

Application Note: Structural Confirmation of Demethoxyviridiol via X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyviridiol is a fungal metabolite that has garnered significant interest in the scientific community due to its biological activities, notably as an inhibitor of phosphatidylinositol 3-kinase (PI3K).[1][2][3][4] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer and other diseases. As a potential therapeutic agent, the precise three-dimensional atomic arrangement of this compound is paramount for understanding its structure-activity relationship, mechanism of action, and for guiding further drug design and development efforts.

X-ray crystallography is the definitive method for determining the absolute structure of small molecules with atomic resolution. This application note provides a detailed protocol for the structural confirmation of this compound using single-crystal X-ray diffraction. While the specific crystallographic data for this compound is not publicly available, this document will utilize the crystallographic information of the closely related furanosteroid, viridiol, as a representative example to illustrate the experimental workflow and data presentation.

Principle of the Method

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise positions of individual atoms and the bonds between them can be determined, providing unambiguous structural elucidation.

Experimental Protocols

Crystallization of this compound

The critical first step in X-ray crystallography is the growth of high-quality single crystals. For a small molecule like this compound, several crystallization techniques can be employed.

Materials:

-

Purified this compound (≥95% purity)[2]

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Anti-solvents (e.g., hexane, pentane, water)

-

Small glass vials or a multi-well crystallization plate

-

Microscope for crystal observation

Protocol: Slow Evaporation Method

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent in which it is readily soluble.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean glass vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial periodically for the formation of crystals.

Protocol: Vapor Diffusion Method (Hanging Drop or Sitting Drop)

-

Reservoir Solution: Prepare a solution containing a precipitant in a solvent in which this compound is less soluble.

-

Drop Solution: Mix a small volume of a concentrated this compound solution with the reservoir solution in a 1:1 or 2:1 ratio.

-

Hanging Drop: Pipette the drop onto a siliconized glass coverslip and invert it over the well of a crystallization plate containing the reservoir solution.

-

Sitting Drop: Pipette the drop onto a post in the well of a crystallization plate containing the reservoir solution.

-

Seal the well to create a closed system.

-

Over time, water or a more volatile solvent from the drop will diffuse to the reservoir, slowly increasing the concentration of this compound and promoting crystallization.

Optimization: Crystal growth is often a process of trial and error. It is recommended to screen a variety of solvents, anti-solvents, concentrations, and temperatures to find the optimal conditions for obtaining diffraction-quality crystals of this compound.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted and exposed to a focused beam of X-rays.

Equipment:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS detector).

-

Cryo-cooling system (e.g., liquid nitrogen stream) to protect the crystal from radiation damage.

Protocol:

-

Carefully select a single crystal of appropriate size and quality under a microscope.

-

Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. The exposure time and rotation angle per frame will depend on the crystal's diffraction quality.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the crystal's unit cell parameters, space group, and the intensities of the diffraction spots.

Software:

-

Data processing software (e.g., CrysAlisPro, XDS, or SAINT)

-

Structure solution and refinement software (e.g., SHELXS, SHELXL, or Olex2)[2]

Protocol:

-

Integration: The diffraction images are processed to identify the positions and intensities of the Bragg reflections.

-

Scaling and Merging: The intensities from all images are scaled and merged to create a single reflection file.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain the final structure.

Data Presentation

The final crystallographic data and refinement statistics should be summarized in a standardized table. The following table presents representative data for a furanosteroid similar to this compound.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₉H₁₆O₅ |

| Formula Weight | 324.33 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 13.789(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1739.1(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.238 |

| Absorption Coefficient (mm⁻¹) | 0.089 |

| F(000) | 680 |

| Data Collection | |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 100(2) |

| 2θ range for data collection (°) | 5.2 to 55.0 |

| Reflections collected | 15890 |

| Independent reflections | 3985 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3985 / 0 / 218 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.112 |

| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |

Note: The data presented in this table is representative of a furanosteroid and is provided for illustrative purposes. The actual crystallographic data for this compound may differ.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the X-ray crystallographic analysis of this compound.

PI3K Signaling Pathway Inhibition by this compound

Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.

Conclusion

X-ray crystallography provides an unparalleled level of structural detail, which is indispensable for the characterization of potential drug candidates like this compound. The protocols and data presented in this application note offer a comprehensive guide for researchers seeking to confirm the structure of this compound and understand its interaction with the PI3K enzyme. The successful determination of its crystal structure will be a critical step in advancing the development of this promising natural product as a therapeutic agent.

References

Application Notes and Protocols for Testing Demethoxyviridiol Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the bioactivity of Demethoxyviridiol, a furanosteroid natural product. Based on its structural similarity to known bioactive compounds like wortmannin and viridiol, this compound is predicted to exhibit potent anticancer and anti-inflammatory properties. The following protocols detail in vitro assays to explore these potential therapeutic effects.

Anticancer Bioactivity

This compound's structural resemblance to the potent phosphatidylinositol 3-kinase (PI3K) inhibitor, wortmannin, suggests it may exert anticancer effects by targeting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

Cell Viability and Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the cytotoxic effect of this compound on various cancer cell lines. The MTT or XTT assay is a widely used colorimetric method for this purpose.

Table 1: Expected IC50 Values of Structurally Related Compounds in Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Furan derivatives | HeLa | 0.08 - 8.79 | Compound 1 |

| Furan derivatives | SW620 | Moderate to Potent | Compound 24 |

| Curcuminoids | HeLa | 18.2 ± 3.9 | Curcumin |

| Curcuminoids | RAW264.7 | 12.1 ± 7.2 | Demethoxycurcumin |

Note: The IC50 values for this compound are yet to be experimentally determined. The data above for structurally related compounds can be used as a reference for designing dose-response experiments.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Apoptosis Detection Workflow

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Cell Cycle Analysis

This compound may exert its anticancer effects by arresting the cell cycle at a specific phase. This can be investigated using flow cytometry after staining the cells with a DNA-intercalating dye like Propidium Iodide.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Cell Cycle Analysis Workflow

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

PI3K/Akt Signaling Pathway Analysis

Given the structural similarity to wortmannin, a primary mechanism of action for this compound is likely the inhibition of the PI3K/Akt pathway. This can be assessed by examining the phosphorylation status of key proteins in this pathway.

Experimental Protocol: Western Blot for PI3K/Akt Pathway

-

Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and other relevant pathway proteins (e.g., p-mTOR, p-p70S6K). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of Akt and downstream targets.

PI3K/Akt Signaling Pathway

Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.

Anti-inflammatory Bioactivity

Compounds structurally related to this compound have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.

Nitric Oxide (NO) Production Assay

A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a pro-inflammatory mediator.

Table 2: Expected IC50 Values of Structurally Related Compounds in Anti-inflammatory Assays

| Compound Class | Assay | Cell Line | IC50 (µM) | Reference Compound |

| Curcuminoids | NF-κB Inhibition | RAW264.7 | 12.1 ± 7.2 | Demethoxycurcumin |

| Flavonoids | NO Production | RAW 264.7 | ~5-20 | Various |

Note: The IC50 values for this compound in anti-inflammatory assays are yet to be determined. The data above provides a reference for expected potency.

Experimental Protocol: Griess Assay for Nitrite Concentration

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a standard curve and determine the inhibitory effect of this compound on NO production.

Anti-inflammatory Assay Workflow

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

NF-κB and MAPK Signaling Pathway Analysis

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocol: Western Blot for NF-κB and MAPK Pathways

-

Cell Treatment: Pre-treat RAW 264.7 cells with this compound and then stimulate with LPS.

-

Protein Extraction: Extract cytoplasmic and nuclear proteins (for NF-κB) or total protein (for MAPKs).

-

Western Blotting: Perform Western blotting as described in section 1.4.

-

Antibody Incubation:

-

NF-κB Pathway: Use antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and NF-κB p65 (in nuclear extracts).

-

MAPK Pathway: Use antibodies against phosphorylated p38 (p-p38), total p38, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated JNK (p-JNK), and total JNK.

-

-

Analysis: Quantify the changes in protein phosphorylation or nuclear translocation to determine the inhibitory effect of this compound.

NF-κB Signaling Pathway

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Caption: Predicted inhibition of the MAPK signaling pathway by this compound.

Application Notes and Protocols for Studying the PI3K/Akt/mTOR Signaling Pathway Using Demethoxyviridiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Dysregulation of this pathway is one of the most common occurrences in human cancers, making it a prime target for therapeutic intervention.[3][4] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[2][5]

Demethoxyviridiol, a fungal metabolite, has been identified as an inhibitor of the PI3K pathway. This property makes it a valuable research tool for elucidating the complex roles of PI3K/Akt/mTOR signaling in both normal physiology and disease states. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell viability and to confirm its mechanism of action by observing the phosphorylation status of key pathway components.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

This compound exerts its effects by targeting a key node in the signaling cascade, PI3K. By inhibiting PI3K, it prevents the generation of PIP3. This action blocks the recruitment of Akt to the cell membrane, thereby preventing its subsequent phosphorylation and activation. The lack of active Akt leads to the downstream inactivation of mTOR, a central regulator of cell growth and protein synthesis, and its associated complexes, mTORC1 and mTORC2. The ultimate consequence is the inhibition of cell proliferation and survival signals.

Caption: The PI3K/Akt/mTOR signaling cascade and point of inhibition by this compound.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 value for this compound should be experimentally determined for each cell line of interest, as it can vary significantly depending on the genetic background and metabolic state of the cells. A typical experimental duration is 48 to 72 hours.

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| A549 | Non-Small Cell Lung Cancer | Determine Experimentally |

| MCF-7 | Breast Adenocarcinoma | Determine Experimentally |

| U-87 MG | Glioblastoma | Determine Experimentally |

| PC-3 | Prostate Carcinoma | Determine Experimentally |

| HCT116 | Colon Carcinoma | Determine Experimentally |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound and determine its IC50 value. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]

Caption: Experimental workflow for determining IC50 using the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for background control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).

-

Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[7]

-